molecular formula C11H14O4 B12996477 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid

2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid

Cat. No.: B12996477
M. Wt: 210.23 g/mol
InChI Key: OQGSTGNZJSIRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid is an organic compound that features a phenoxyacetic acid structure with hydroxymethyl and dimethyl substitutions on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethylphenol.

    Hydroxymethylation: The hydroxymethyl group is introduced via a formylation reaction, followed by reduction to yield 6-(hydroxymethyl)-2,3-dimethylphenol.

    Etherification: The phenol is then reacted with chloroacetic acid under basic conditions to form the ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: 2-(6-(Carboxymethyl)-2,3-dimethylphenoxy)acetic acid.

    Reduction: 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid: Similar structure but with the hydroxymethyl group at the 4-position.

    2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

Uniqueness

2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)acetic acid is unique due to the specific positioning of the hydroxymethyl and dimethyl groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-[6-(hydroxymethyl)-2,3-dimethylphenoxy]acetic acid

InChI

InChI=1S/C11H14O4/c1-7-3-4-9(5-12)11(8(7)2)15-6-10(13)14/h3-4,12H,5-6H2,1-2H3,(H,13,14)

InChI Key

OQGSTGNZJSIRHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CO)OCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.